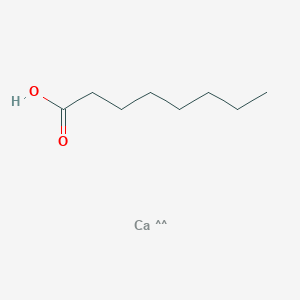
CID 87063394
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium octanoate, also known as calcium caprylate, is a calcium salt of octanoic acid. It is a white, crystalline powder that is soluble in organic solvents. This compound is commonly used in various industrial applications, including as a lubricant, emulsifying agent, and dispersing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium octanoate can be synthesized by mixing octanoic acid with calcium carbonate and water. The mixture is then subjected to a reflux reaction, followed by filtration and drying to obtain a mixture of calcium octanoate and calcium carbonate. Dichloromethane is added to this mixture, shaken at room temperature, filtered, and the filtrate is evaporated to dryness to obtain pure calcium octanoate .
Industrial Production Methods
In industrial settings, the synthesis of calcium octanoate often involves the reaction of octanoic acid with calcium hydroxide or calcium oxide under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the formation of calcium octanoate. The product is then purified through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions
Calcium octanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Substitution: It can participate in substitution reactions where the octanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and alkylating agents are used under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Calcium carbonate and water.
Substitution: Various substituted calcium salts depending on the reagents used.
Scientific Research Applications
Calcium octanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its role in cellular processes involving calcium signaling.
Medicine: Investigated for its potential use in drug delivery systems and as a dietary supplement.
Industry: Employed as a lubricant, emulsifying agent, and dispersing agent in various industrial processes.
Mechanism of Action
Calcium octanoate exerts its effects primarily through its role in calcium signaling pathways. Calcium ions play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation. The octanoate component facilitates the transport and solubility of calcium ions, enhancing their bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
- Calcium acetate
- Calcium gluconate
- Calcium lactate
Uniqueness
Calcium octanoate is unique due to its solubility in organic solvents and its ability to act as both a calcium source and an organic acid. This dual functionality makes it particularly useful in applications requiring non-aqueous solubility and specific chemical reactivity .
Properties
CAS No. |
6107-56-8 |
|---|---|
Molecular Formula |
C8H16CaO2 |
Molecular Weight |
184.29 g/mol |
IUPAC Name |
calcium;octanoate |
InChI |
InChI=1S/C8H16O2.Ca/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |
InChI Key |
UZYXHGXBGFRTHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.[Ca] |
Related CAS |
124-07-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















